

# Decoglurant (RG1578): A Technical Guide to its Chemical Properties and Pharmacological Profile

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## Compound of Interest

Compound Name: Decoglurant

Cat. No.: B607041

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## Introduction

**Decoglurant** (RG1578, RO4995819) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).<sup>[1][2]</sup> As a member of the pyrazolo[1,5-a]pyrimidine class of compounds, it was investigated by Roche for the adjunctive treatment of major depressive disorder.<sup>[1][2]</sup> While it showed promise in preclinical studies, **Decoglurant** did not demonstrate significant antidepressant effects in Phase II clinical trials and its development was subsequently discontinued.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies related to **Decoglurant**.

## Chemical Properties

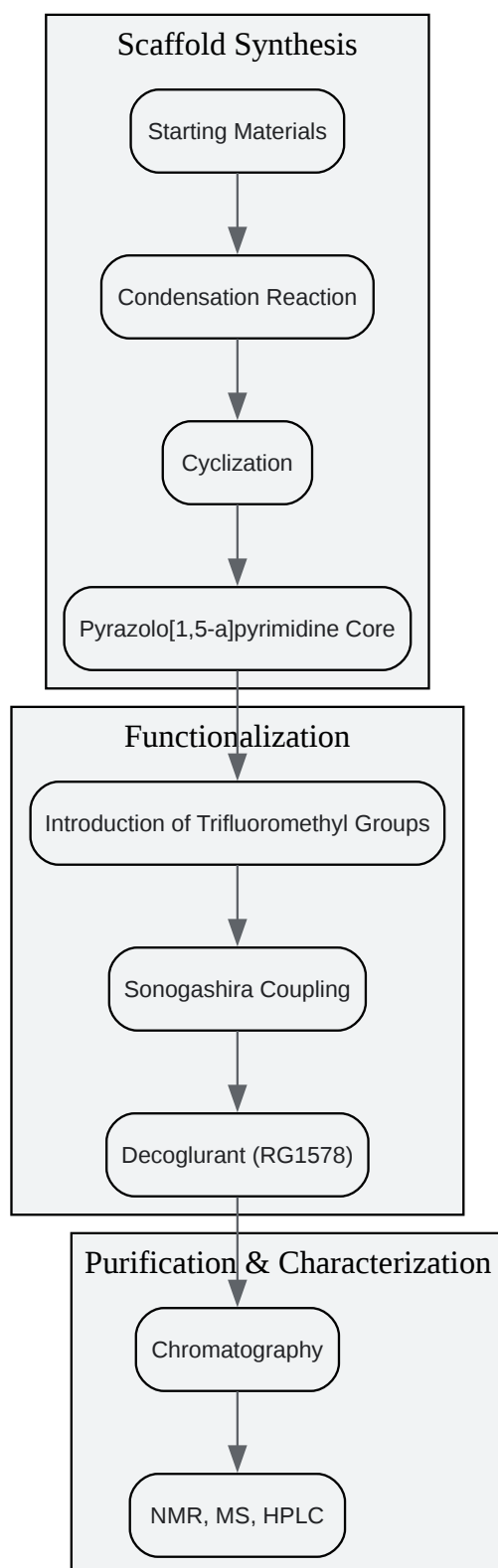
**Decoglurant** is a complex heterocyclic molecule with the systematic IUPAC name 5-({7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}ethynyl)-2-pyridinamine. Its chemical structure and key identifiers are summarized in the tables below.

Identifier	Value
IUPAC Name	5-({7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}ethynyl)-2-pyridinamine
Synonyms	RG1578, RO4995819
CAS Number	911115-16-7
Molecular Formula	C <sub>21</sub> H <sub>11</sub> F <sub>6</sub> N <sub>5</sub>
Molar Mass	447.344 g·mol <sup>-1</sup>
Canonical SMILES	<chem>C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F</chem>
InChI Key	DMJHZVARRXJSEG-UHFFFAOYSA-N

## Synthesis

A detailed, step-by-step synthesis protocol for **Decoglurant** is outlined in patent literature. The general synthetic strategy involves the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by subsequent functionalization.

## Experimental Workflow: Synthesis of Decoglurant



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Caption: General workflow for the synthesis of **Decoglurant**.

## Pharmacological Profile

**Decoglurant** acts as a negative allosteric modulator of mGluR2 and mGluR3, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. This modulation of the glutamatergic system was the basis for its investigation as a potential antidepressant.

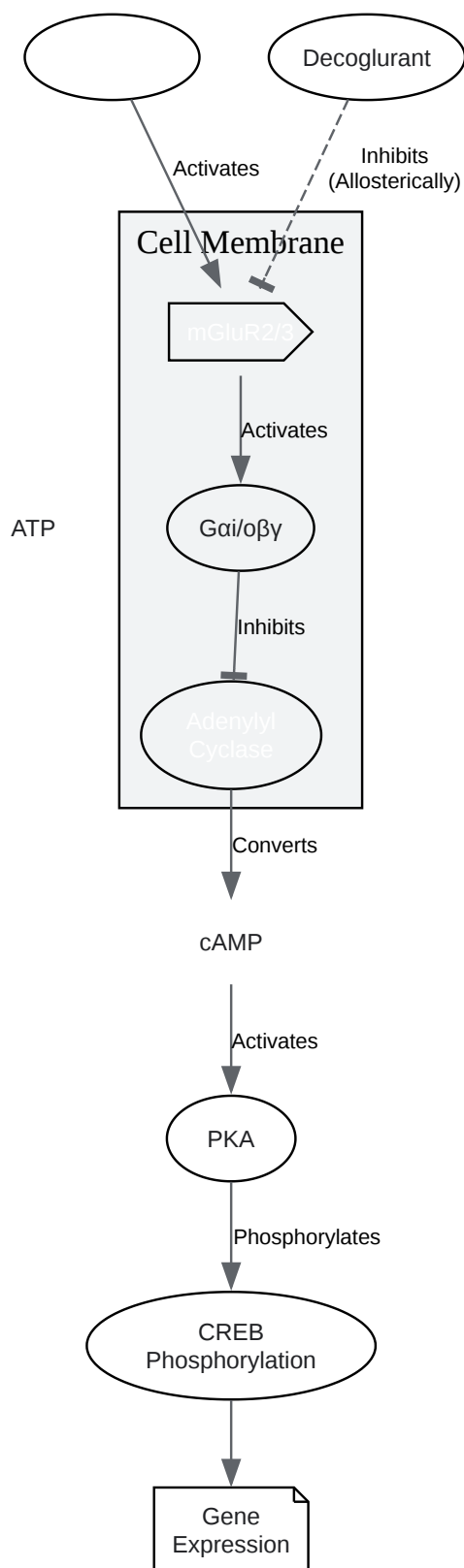
## In Vitro Pharmacology

The in vitro pharmacological properties of **Decoglurant** have been characterized in various assays. A summary of its potency is provided below.

Assay	Receptor	Value
Binding Affinity (K <sub>i</sub> )	Human mGluR2/3	1.5 nM
Functional Assay (IC <sub>50</sub> )	Human mGluR2/3	1-3 nM

## Mechanism of Action and Signaling Pathway

Metabotropic glutamate receptors 2 and 3 are G-protein coupled receptors (GPCRs) that couple to the G<sub>ai/o</sub> subunit. Activation of these receptors by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, **Decoglurant** attenuates this signaling cascade.



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Caption: **Decoglurant's** impact on the mGluR2/3 signaling pathway.

## Experimental Protocols

### Radioligand Binding Assay (General Protocol)

This protocol is a general guideline for determining the binding affinity of a test compound like **Decoglurant** to mGluR2/3 receptors. Specific parameters may require optimization.

#### 1. Membrane Preparation:

- Culture cells expressing the target human mGluR2 or mGluR3 receptor.
- Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate to pellet the membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation.

#### 2. Competition Binding Assay:

- In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495), and varying concentrations of the unlabeled test compound (**Decoglurant**).
- Incubate the plate to allow binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

#### 3. Data Analysis:

- Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

- Determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the binding affinity (K<sub>i</sub>) using the Cheng-Prusoff equation.

## Functional Assay: GTPyS Binding (General Protocol)

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins.

### 1. Assay Setup:

- In a 96-well plate, combine the cell membrane preparation expressing mGluR2 or mGluR3, the test compound (**Decoglurant**) at various concentrations, and a sub-maximal concentration of glutamate.
- Add GDP to the assay buffer.

### 2. Incubation and Reaction:

- Initiate the reaction by adding [35S]GTPyS.
- Incubate the plate to allow for G-protein activation and [35S]GTPyS binding.

### 3. Termination and Detection:

- Terminate the reaction by rapid filtration.
- Measure the amount of [35S]GTPyS bound to the membranes using a scintillation counter.

### 4. Data Analysis:

- As a NAM, **Decoglurant** is expected to decrease the glutamate-stimulated [35S]GTPyS binding.
- Plot the percentage of inhibition against the concentration of **Decoglurant** to determine the IC<sub>50</sub> value.

## Conclusion

**Decoglurant** (RG1578) is a well-characterized negative allosteric modulator of mGluR2 and mGluR3 receptors. While its clinical development for depression was halted, it remains a valuable tool compound for researchers investigating the role of the glutamatergic system in various physiological and pathological processes. The information provided in this technical guide offers a detailed overview of its chemical and pharmacological properties to support further scientific inquiry.

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## References

- 1. Dotmatics Launches Small Molecule Drug Discovery Solution [dotmatics.com]
- 2. Decoglurant - Wikipedia [en.wikipedia.org]
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